Welcome to the BenchChem Online Store!
molecular formula C7H13NO B146473 N-Cyclohexylformamide CAS No. 766-93-8

N-Cyclohexylformamide

Cat. No. B146473
M. Wt: 127.18 g/mol
InChI Key: SWGXDLRCJNEEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04140716

Procedure details

To the reactor described in Example 1, there is placed 99 grams cyclohexylamine, 14 grams (0.1 mole) of sodium formanilide and 150 grams of methanol. The autoclave is closed and purged with carbon monoxide, the temperature raised to 100° C. with atmospheric steam and carbon monoxide introduced at 28 kg/cm2 for about an hour. The reaction mixture is then cooled and vented, 10 milliliters of concentrated hydrochloric acid is added and the solvent is removed by distillation. Benzene is then added and the benzene solution filtered through a bed of filter acid. Distillation gives N-cyclohexyl formamide, boiling point 118°-130° C. at 3 milliliters. The expected yield is about 79%.
Quantity
99 g
Type
reactant
Reaction Step One
Name
sodium formanilide
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(N)CCCCC1.[CH:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9].[Na]>CO>[CH:11]1([NH:10][CH:8]=[O:9])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:1.2,^1:16|

Inputs

Step One
Name
Quantity
99 g
Type
reactant
Smiles
C1(CCCCC1)N
Step Two
Name
sodium formanilide
Quantity
14 g
Type
reactant
Smiles
C(=O)NC1=CC=CC=C1.[Na]
Step Three
Name
Quantity
150 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave is closed
CUSTOM
Type
CUSTOM
Details
purged with carbon monoxide
ADDITION
Type
ADDITION
Details
introduced at 28 kg/cm2 for about an hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
ADDITION
Type
ADDITION
Details
10 milliliters of concentrated hydrochloric acid is added
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation
ADDITION
Type
ADDITION
Details
Benzene is then added
FILTRATION
Type
FILTRATION
Details
the benzene solution filtered through a bed of filter acid
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.